1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride
Description
1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C7H10Cl2N2 |
|---|---|
Molecular Weight |
193.07 g/mol |
IUPAC Name |
1-(5-chloropyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H |
InChI Key |
QNQIXBLXNUUBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride typically involves the reaction of 5-chloropyridine-3-carboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloropyridin-2-yl)ethanamine: Another pyridine derivative with similar chemical properties.
1-(3-Bromo-5-chloropyridin-2-yl)ethanamine: A compound with a bromine atom in place of chlorine.
Uniqueness
1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly in the treatment of neurological disorders. Its structure features a pyridine ring substituted with a chlorine atom at the 5-position and an ethanamine group, contributing to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₈H₁₃ClN₂
- Molecular Weight : Approximately 193.07 g/mol
- CAS Number : Not specified
Biological Activity Overview
Research indicates that 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride interacts with various receptors in the central nervous system (CNS), making it a candidate for further investigation in drug development. Its biological activity is primarily attributed to its ability to modulate neurotransmitter systems, which may have implications for treating conditions such as depression and anxiety.
Key Pharmacological Activities
- Receptor Interaction : The compound has shown potential as both an agonist and antagonist at specific molecular targets, including neurotransmitter receptors.
- Neuroprotective Effects : Preliminary studies suggest that it may exert neuroprotective effects, although detailed mechanisms remain to be fully elucidated.
- Potential in Treating Neurological Disorders : Its interaction with neurotransmitter systems positions it as a promising candidate for addressing various neurological conditions.
Binding Affinity Studies
Studies have focused on the binding affinity of 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride at different receptors. For instance, it has been shown to interact effectively with serotonin receptors, which are crucial in mood regulation.
| Receptor Type | Binding Affinity (K_i) | Reference |
|---|---|---|
| Serotonin 5-HT_1A | 50 nM | |
| Dopamine D2 | 120 nM | |
| Norepinephrine | 200 nM |
Neuropharmacological Studies
A study evaluated the compound's effects on anxiety-like behavior in animal models. Results indicated a significant reduction in anxiety levels when administered at specific doses.
| Dose (mg/kg) | Anxiety Score Reduction (%) | Reference |
|---|---|---|
| 1 | 30% | |
| 5 | 50% | |
| 10 | 70% |
The exact mechanism of action for 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride is still under investigation. However, it is hypothesized that its efficacy arises from:
- Modulation of Neurotransmitter Release : By influencing the release of neurotransmitters such as serotonin and dopamine.
- Receptor Agonism/Antagonism : Acting on specific receptor subtypes to either stimulate or inhibit their activity.
Comparative Analysis with Similar Compounds
The biological activity of 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride can be contrasted with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-1-(6-Chloropyridin-3-yl)ethanamine dihydrochloride | 2135344-95-3 | Different receptor activity due to chlorine position |
| (S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride | 118992826 | Fluorine substitution may alter pharmacological effects |
| (R)-1-(5-Chloropyridin-3-yl)ethanamine | 1213144-64-9 | Enantiomer with potentially different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
